C.I. VAT BLUE 22

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

C.I. VAT BLUE 22, also known as Fluorescent Dye, is a significant colorant used to add or change the color of various materials. It is chemically stable and remains unaffected by the carrier or medium into which it is incorporated. This compound finds extensive applications in textiles, medicine, food, cosmetics, plastics, paint, ink, photography, and paper industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: C.I. VAT BLUE 22 is typically synthesized through a process known as vatting. Vatting involves converting the insoluble vat dye into a soluble form using a reducing agent and an alkaline solution. This soluble form can then be applied to textile fibers. The dye is subsequently oxidized or exposed to air to restore it to its insoluble form .

Industrial Production Methods: Industrial production of vat dyes, including this compound, involves several steps:

Pretreatment: Ensuring the substrate has high and uniform dye uptake and absorbency.

Vatting: Converting the insoluble dye into its soluble form using a reducing agent like sodium hydrosulfite and an alkaline solution.

Dyeing: Applying the soluble dye to the textile fibers.

Oxidation: Restoring the dye to its insoluble form through oxidation or air exposure.

Analyse Des Réactions Chimiques

Types of Reactions: C.I. VAT BLUE 22 undergoes various chemical reactions, including:

Reduction: Conversion to a soluble form in an alkaline solution.

Oxidation: Restoration to its insoluble form after application to fibers.

Common Reagents and Conditions:

Reducing Agents: Sodium hydrosulfite is commonly used for the reduction process.

Alkaline Conditions: The reduction process requires an alkaline environment.

Major Products Formed: The primary product formed from these reactions is the leuco form of the dye, which is soluble in alkaline solutions. Upon oxidation, the dye reverts to its original insoluble form .

Applications De Recherche Scientifique

C.I. VAT BLUE 22 has a wide range of scientific research applications:

Textiles: Used extensively for dyeing cellulosic fibers due to its excellent fastness properties.

Medicine: Employed in various medical applications, including histological analysis and as a fluorescent dye.

Food and Cosmetics: Utilized as a colorant in food and cosmetic products.

Plastics and Paints: Applied in the plastics and paint industries for coloring purposes.

Photography and Paper: Used in photography and paper industries for its colorant properties.

Mécanisme D'action

C.I. VAT BLUE 22 exerts its effects primarily through its chemical stability and resistance to changes in the carrier or medium. The dye’s molecular structure allows it to remain unaffected by the environment into which it is incorporated, making it a reliable colorant for various applications .

Comparaison Avec Des Composés Similaires

C.I. VAT BLUE 1: Another vat dye with similar applications but different chemical properties.

C.I. VAT YELLOW 1: A vat dye used for coloring cellulosic fibers with different color properties.

Uniqueness: C.I. VAT BLUE 22 is unique due to its chemical stability and wide range of applications across various industries. Its ability to remain unaffected by the carrier or medium makes it a preferred choice for many applications .

Propriétés

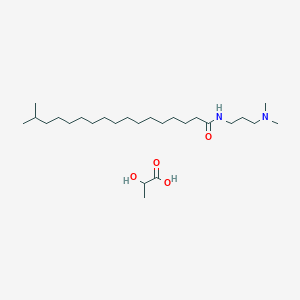

Numéro CAS |

6373-20-2 |

|---|---|

Formule moléculaire |

C34H12Cl4O2 |

Poids moléculaire |

594.3 g/mol |

Nom IUPAC |

9,24,30,34-tetrachlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6(11),7,9,14,17(31),18,20(32),22(27),23,25,28-hexadecaene-12,21-dione |

InChI |

InChI=1S/C34H12Cl4O2/c35-13-1-3-15-21-11-25(37)31-29-17(5-7-19(27(21)29)33(39)23(15)9-13)18-6-8-20-28-22(12-26(38)32(31)30(18)28)16-4-2-14(36)10-24(16)34(20)40/h1-12H |

Clé InChI |

DCIGCIBVJSBHMN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC(=C5C4=C(C=C3)C6=C7C5=C(C=C8C7=C(C=C6)C(=O)C9=C8C=CC(=C9)Cl)Cl)Cl |

SMILES canonique |

C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC(=C5C4=C(C=C3)C6=C7C5=C(C=C8C7=C(C=C6)C(=O)C9=C8C=CC(=C9)Cl)Cl)Cl |

| 6373-20-2 | |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1619458.png)

![Nonanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1619462.png)

![2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester](/img/structure/B1619467.png)